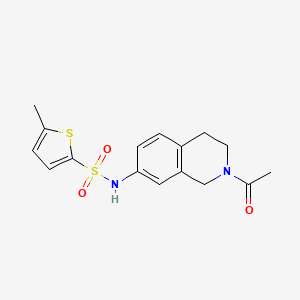

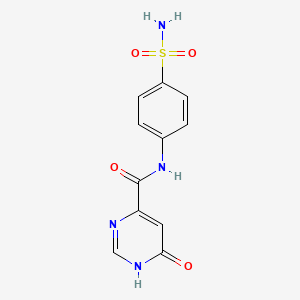

(Z)-N-(4-(5-(3-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

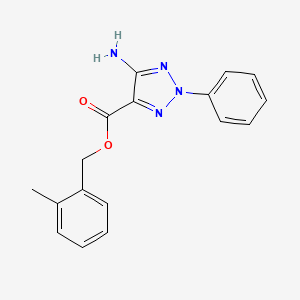

“(Z)-N-(4-(5-(3-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide” is a chemical compound. It’s a derivative of rhodanine and can be used as an algicidal agent . The compound has a molecular weight of 237.30 and a molecular formula of C10H7NO2S2 .

Molecular Structure Analysis

The molecular structure of this compound consists of a rhodanine core with a 3-hydroxybenzylidene moiety . The exact structure analysis would require more specific data or computational chemistry methods which are beyond my current capabilities.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well documented in the available literature. It’s known that the compound is a derivative of rhodanine and has a molecular weight of 237.30 and a molecular formula of C10H7NO2S2 .Scientific Research Applications

Antimicrobial Activity

Rhodanine-3-acetic acid derivatives, structurally related to the compound , have been synthesized and evaluated for their antimicrobial efficacy. These derivatives showed promising activity against mycobacteria, with specific compounds displaying high activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria. Their activity was also noted against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), though their efficacy against Gram-negative bacteria and fungi was generally marginal (Krátký, Vinšová, & Stolaříková, 2017).

Anti-inflammatory Activity

Novel derivatives synthesized by reacting pyrazole with substituted N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamides demonstrated significant anti-inflammatory activities, with some compounds exhibiting considerable efficacy in this regard (Sunder & Maleraju, 2013).

Cytotoxic Activity

Research into the cytotoxic effects of certain N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide compounds revealed mild to moderate activity against K562 (chronic myelogenous leukemia) cells and MCF7 (breast cancer) cells, highlighting the potential for cancer therapeutic applications (Nguyen et al., 2019).

Mechanism of Action

Target of Action

The primary target of this compound is tyrosinase , an enzyme that plays a crucial role in the production of melanin . The compound’s interaction with tyrosinase is key to its biological activity.

Mode of Action

The compound acts as a competitive inhibitor of tyrosinase . It binds to the active site of the enzyme, preventing it from interacting with its natural substrate. This results in a decrease in the enzyme’s activity .

Biochemical Pathways

The inhibition of tyrosinase by this compound affects the melanogenesis pathway . This pathway is responsible for the production of melanin, a pigment that gives color to our skin, hair, and eyes. By inhibiting tyrosinase, the compound reduces melanin production, leading to a decrease in pigmentation .

Result of Action

The compound’s inhibition of tyrosinase leads to a significant and concentration-dependent decrease in intracellular melanin content . This suggests that the compound could have potential applications in conditions related to hyperpigmentation .

Future Directions

properties

IUPAC Name |

N-[4-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3S2/c1-11(21)19-13-5-7-14(8-6-13)20-17(23)16(25-18(20)24)10-12-3-2-4-15(22)9-12/h2-10,22H,1H3,(H,19,21)/b16-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANIVYNBEUGDFSB-YBEGLDIGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)O)SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)O)/SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-hydroxy-1-phenyl-3-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2810869.png)

![3-(4-fluorophenyl)-8-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2810876.png)

![5-(4-Chlorophenyl)-5-hydroxy-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2810884.png)

![2,2,2-Trifluoroethyl N-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]carbamate](/img/structure/B2810887.png)